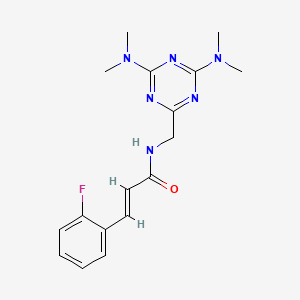

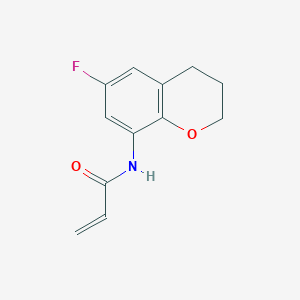

![molecular formula C16H15NO3S2 B2378186 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 2097884-03-0](/img/structure/B2378186.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a complex organic molecule that contains several interesting functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . Attached to this core are furan and thiophene rings, which are heterocyclic compounds containing oxygen and sulfur respectively .

Molecular Structure Analysis

The presence of the furan and thiophen rings would likely have a significant impact on the compound’s molecular structure. These rings are aromatic, meaning they have a stable, ring-shaped cloud of electrons. This could influence the compound’s reactivity and the way it interacts with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group could influence the compound’s solubility, melting point, and other physical properties .Applications De Recherche Scientifique

Gold(I)-Catalyzed Cascade Reactions

A study by Wang et al. (2014) details the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with regard to group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Synthesis and Characterization for Various Applications

Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research indicated potential therapeutic applications beyond traditional drug use (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. Their research showed that using furan as a conjugated linker improved solar energy-to-electricity conversion efficiency significantly (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Electrochemical Polymerization for Conducting Polymers

Sotzing et al. (1996) explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, leading to electrochromic conducting polymers. These polymers exhibited low redox switching potentials and stability in the conducting state, suggesting their potential in electronic applications (Sotzing, Reynolds, & Steel, 1996).

Photocatalytic Synthetic Methods

Zhang et al. (2017) developed a photoinduced direct oxidative annulation method for the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, highlighting a green chemistry approach to synthesizing complex organic structures (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) designed and synthesized 3-arylaminobenzofuran derivatives, showing potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, offering a new avenue for cancer treatment research (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJVBKXYLMROI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)

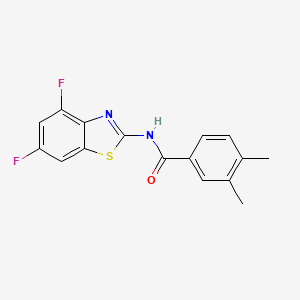

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

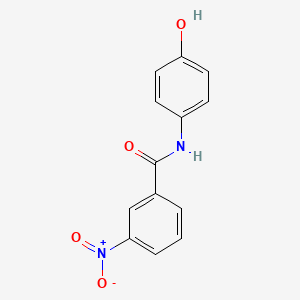

![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)

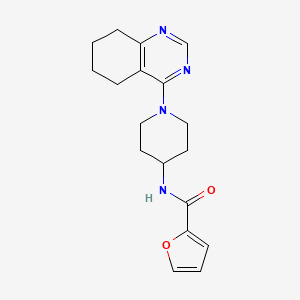

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)